4-Benzoylphenyl 3-nitro-4-methylbenzoate
Description
4-Benzoylphenyl 3-nitro-4-methylbenzoate is a synthetic ester derivative combining a 4-benzoylphenyl group with a substituted benzoate moiety (3-nitro-4-methylbenzoic acid). The benzoylphenyl group confers UV-absorbing properties, while the nitro and methyl substituents may influence electronic characteristics and steric interactions .
Properties
Molecular Formula |
C21H15NO5 |
|---|---|
Molecular Weight |
361.3g/mol |
IUPAC Name |
(4-benzoylphenyl) 4-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C21H15NO5/c1-14-7-8-17(13-19(14)22(25)26)21(24)27-18-11-9-16(10-12-18)20(23)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI Key |
KMCQGPORJXCODC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
*Note: Molecular weight estimated based on structural components.
Substituent Effects on Reactivity and Bioactivity
- Nitro vs. This contrasts with 4-Nitrophenyl 4-methylbenzoate , where the para-nitro group may accelerate photodegradation.
- Ester vs. Amide Linkages : Replacing the ester in this compound with a carboxamide (as in N-(4-benzoylphenyl)pyrrole-2-carboxamide ) shifts bioactivity from material science applications to therapeutic lipid modulation.
- Benzoylphenyl Modifications : The 4-benzoylphenyl group in methacrylate derivatives (e.g., 4-Benzoylphenyl Methacrylate ) enables UV-induced crosslinking in polymers, a property likely shared with the target compound due to similar aromatic ketone functionality.
Physicochemical and Application Comparisons
- Thermal Stability : 4-Benzoylphenyl Methacrylate is reported as a white solid (mp ~82–88°C), while sulfoxide derivatives like 4-Benzoylphenyl methyl sulfoxide exhibit lower melting points (82–88°C), suggesting nitro substituents in the target compound may increase thermal stability.
- Biological Activity : N-(4-Benzoylphenyl)pyrrole-2-carboxamide derivatives demonstrate significant lipid-lowering effects in hyperlipidemic rats , whereas nitro-methylbenzoate esters (e.g., Methyl 3-nitro-4-methylbenzoate ) are primarily synthetic intermediates, highlighting functional divergence based on core structure.
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